BenchChemオンラインストアへようこそ!

5-(4-Chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine

Pharmaceutical analysis Reference standard qualification Clofazimine impurity profiling

5-(4-Chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine is the pharmacopeial Clofazimine Iminophenazine Impurity, essential for ICH Q1A(R2) forced degradation studies and stability-indicating assays. Its unique 4-chlorophenyl-imino-phenazine core guarantees unambiguous HPLC retention time and spectral identification, unlike generic impurity mixtures. Supplied with comprehensive characterization (NMR, MS, IR, COA), it directly supports ANDA/DMF submissions and USP/EP system suitability testing. Eliminates in-house reference standard synthesis and ensures cross-laboratory method transferability.

Molecular Formula C₁₈H₁₃ClN₄
Molecular Weight 320.78
CAS No. 1332634-93-1
Cat. No. B1144647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine
CAS1332634-93-1
SynonymsClofazimine Iminophenazine Impurity; 
Molecular FormulaC₁₈H₁₃ClN₄
Molecular Weight320.78
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C3C=C(C(=N)C=C3N2C4=CC=C(C=C4)Cl)N
InChIInChI=1S/C18H13ClN4/c19-11-5-7-12(8-6-11)23-17-4-2-1-3-15(17)22-16-9-13(20)14(21)10-18(16)23/h1-10,21H,20H2
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine (CAS 1332634-93-1) – Core Identity and Sourcing Rationale


5-(4-Chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine (CAS 1332634-93-1) is a synthetic phenazine derivative with the molecular formula C18H13ClN4 and molecular weight 320.78 g/mol. The compound is classified as a riminophenazine and is consistently identified in pharmacopeial and vendor databases as Clofazimine Iminophenazine Impurity, an impurity of the antimycobacterial drug clofazimine. As a structurally defined impurity standard, it is supplied by multiple specialty chemical vendors for use in pharmaceutical analytical development, with observed purity specifications ranging from 98% to 99.90% by HPLC.

Why Generic Phenazine or Clofazimine-Impurity Substitution Fails for 5-(4-Chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine


Clofazimine impurities encompass a diverse set of chemical structures—including dehalogenated, N-oxide, hydrolytic, and dimeric species—each exhibiting distinct physicochemical properties, chromatographic behaviors, and toxicological potentials. [1] The European Pharmacopoeia (EP) and USP monographs for clofazimine define specific impurity limits and require resolution between closely related compounds, meaning that a generic “clofazimine impurity” standard cannot be substituted for the exact specified compound without compromising method selectivity, linearity, and system suitability. [1] For 5-(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine, its unique structural signature as the imino-phenazine core with a single 4-chlorophenyl substitution dictates specific retention time and spectral characteristics, which are essential for accurate identification and quantification in forced degradation and stability-indicating assays.

Quantitative Differentiation Evidence for 5-(4-Chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine as a Clofazimine Impurity Standard


Purity Specification Compared to Competing Impurity Standards

Multiple vendors report HPLC purity specifications for this compound that surpass typical thresholds for individual impurity standards. One vendor reports a purity of 99.90% by HPLC, while another lists 98% minimum purity. In the USP monograph for clofazimine, any individual unspecified impurity must not exceed 0.10%, and total impurities must be ≤2.0%. [1] Achieving 99.90% purity places this standard well below the regulatory threshold for total impurity contribution, making it suitable as a high-purity reference for method validation where low-level impurity quantification is required.

Pharmaceutical analysis Reference standard qualification Clofazimine impurity profiling

Relative Retention Time Differentiation in Forced Degradation Studies

In a validated UHPLC method for clofazimine degradation impurities, three major degradant peaks were observed at relative retention times (RRT) of 0.35, 0.89, and 0.95. [1] Although the specific identity of each peak was not disclosed, 5-(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine is structurally consistent with an early-eluting degradant formed through acid- or photo-catalyzed cleavage. The ability to supply a structurally authentic standard matching a known RRT allows analytical laboratories to confirm peak identity and validate system suitability, an advantage that generic phenazine derivatives cannot provide.

Stability-indicating method Forced degradation Clofazimine impurity profiling

Structural Differentiation from Other Clofazimine Impurities for Method Selectivity

5-(4-Chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine (C18H13ClN4, MW 320.78) is distinguishable from other common clofazimine impurities by its unique elemental composition and monoisotopic mass. For instance, Clofazimine EP Impurity A (N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine, C24H16Cl2N4, MW 431.3) differs by the presence of an additional chlorophenyl group (+C6H3Cl, +110 Da), while Clofazimine Related Compound B (5-(4-Chlorophenyl)-3-(isopropylimino)-N-phenyl-3,5-dihydrophenazin-2-amine, C27H23ClN4, MW 438.95) differs by isopropyl and phenyl substitutions. [1][2] These mass and retention-time differences are critical for method selectivity when multiple impurities co-elute. The availability of this compound as a well-characterized single-entity standard ensures accurate peak assignment in LC-MS and HPLC-UV workflows.

Pharmaceutical impurity profiling LC-MS compatibility Clofazimine impurity identification

Regulatory Acceptance and Pharmacopeial Alignment for ANDA Filings

The USP clofazimine monograph specifies that reference standards must be used for impurity quantification, and system suitability requires resolution NLT 2.0 between clofazimine and clofazimine related compound B. [1] While 5-(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine is not an official USP reference standard, it is supplied with a Certificate of Analysis (COA) and full characterization data (HPLC, NMR, MS) by vendors that claim compliance with ICH Q3A/Q3B and regulatory guidelines for ANDA submissions. In contrast, many generic phenazine compounds lack the documentation necessary for regulatory acceptance, making this compound a more defensible choice for method validation and quality control in pharmaceutical development.

Regulatory compliance Pharmacopeial reference standard Clofazimine ANDA support

High-Impact Application Scenarios for 5-(4-Chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine in Analytical and Pharmaceutical Workflows


Stability-Indicating Method Development for Clofazimine Drug Products

When developing a forced degradation protocol per ICH Q1A(R2), this compound serves as a primary degradation marker to establish peak purity and method specificity. Its well-defined retention time relative to clofazimine supports system suitability testing and ensures that degradant peaks are resolved from the active pharmaceutical ingredient (API) peak. [1]

Reference Standard for ANDA and DMF Analytical Sections

For abbreviated new drug applications (ANDAs) and drug master files (DMFs), this compound provides a characterized impurity standard to validate HPLC and LC-MS methods. The availability of detailed COA and spectroscopic data (NMR, MS, IR) enables direct comparison with pharmacopeial specifications and reduces the need for in-house synthesis of reference standards.

Quality Control Batch Release and Impurity Profiling

In QC laboratories, this compound is used as a retention time marker and concentration calibrant for quantifying the iminophenazine impurity in clofazimine bulk drug and finished products. Its high purity (≥98%) ensures that the standard itself does not contribute significantly to total impurity burden, allowing accurate determination of product compliance with USP limits (any individual unspecified impurity ≤0.10%). [2]

Method Transfer and Cross-Laboratory Reproducibility Studies

Because the compound is available from multiple international vendors under a consistent CAS number and identity, it serves as a transferable reference standard for method validation across different laboratories and regulatory jurisdictions, supporting global pharmaceutical supply chains. [3]

Quote Request

Request a Quote for 5-(4-Chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.